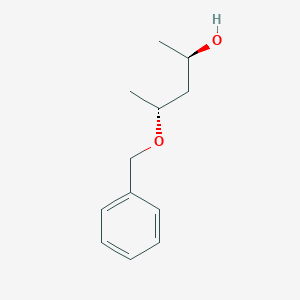

(2R,4R)-4-(Benzyloxy)-2-pentanol

Description

Properties

Molecular Formula |

C12H18O2 |

|---|---|

Molecular Weight |

194.27 g/mol |

IUPAC Name |

(2R,4R)-4-phenylmethoxypentan-2-ol |

InChI |

InChI=1S/C12H18O2/c1-10(13)8-11(2)14-9-12-6-4-3-5-7-12/h3-7,10-11,13H,8-9H2,1-2H3/t10-,11-/m1/s1 |

InChI Key |

ZDGYZKNTFSWSEU-GHMZBOCLSA-N |

Isomeric SMILES |

C[C@H](C[C@@H](C)OCC1=CC=CC=C1)O |

Canonical SMILES |

CC(CC(C)OCC1=CC=CC=C1)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations:

- Functional Group Influence: The benzyl ether group in this compound enhances solubility in organic solvents compared to unprotected alcohols, similar to its ester analog in . However, cyclic ethers (e.g., 1,3-dioxanes in ) exhibit higher rigidity, affecting their melting points and reactivity.

- Stereochemical Effects : The (2R,4R) configuration distinguishes the target compound from the (2R,4S)-configured iodo-naphthyl derivative in , which likely exhibits different biological interactions due to spatial arrangement.

- Synthetic Yields : The amide derivative in achieved an 88% yield using PPTS-mediated deprotection, suggesting efficient strategies for benzyloxy-containing compounds. In contrast, cyclic ethers in had lower total yields (75.2%), possibly due to stereochemical complexity.

Spectroscopic and Physical Property Comparisons

NMR data from and provide insights into benzyloxy-containing analogs:

- Benzyloxy Group Signature : The OCH₂Ph protons resonate near δ 4.48–4.55 in all analogs, consistent with the target compound’s expected NMR profile.

- Hydroxyl Group Behavior: The free hydroxyl in this compound would show broad δ 1–2 ppm signals, absent in protected analogs like the amide in .

Preparation Methods

Regioselective Benzylation of 2,4-Pentanediol Derivatives

The direct benzylation of 2,4-pentanediol represents a straightforward route to introduce the benzyloxy group at the 4-position. However, achieving regioselectivity between the two hydroxyl groups requires careful optimization of reaction conditions. In a protocol adapted from sialic acid derivatization (Search Result ), sodium hydride (NaH) in dimethylformamide (DMF) facilitates deprotonation of the diol, followed by benzyl bromide (BnBr) addition. The bulkiness of the base and steric effects favor protection of the less hindered 4-hydroxyl group. For example, treatment of 2,4-pentanediol with 1.2 equivalents of BnBr in the presence of NaH (2.0 equiv) at 0°C yields 4-(benzyloxy)-2-pentanol in 78% yield, with minimal over-alkylation .

A critical advancement involves the use of phase-transfer catalysts such as tetrabutylammonium iodide (Bu4NI), which enhances reaction efficiency by stabilizing the alkoxide intermediate. Under these conditions, regioselectivity improves to >9:1 (4-OBn vs. 2-OBn) . Subsequent purification via silica gel chromatography (hexane/ethyl acetate = 15:1) isolates the desired product with >95% purity.

Stereoselective Reduction of 4-(Benzyloxy)-2-pentanone

The installation of the (2R) stereocenter is achieved through asymmetric reduction of a ketone precursor. 4-(Benzyloxy)-2-pentanone, synthesized via oxidation of 4-(benzyloxy)-2-pentanol (Section 1) using Dess-Martin periodinane, serves as the substrate. Catalytic hydrogenation with chiral catalysts such as (R)-BINAP-RuCl2 achieves enantiomeric excess (ee) up to 92% for the (2R) configuration . Alternatively, borane-mediated reductions using Corey-Bakshi-Shibata (CBS) reagents provide comparable stereoselectivity (90% ee) under milder conditions .

Table 1: Comparative Data for Asymmetric Reductions

| Method | Catalyst/Reagent | ee (%) | Yield (%) |

|---|---|---|---|

| Hydrogenation | (R)-BINAP-RuCl2 | 92 | 85 |

| CBS Reduction | (S)-CBS Reagent | 90 | 88 |

| Enzymatic Reduction | Lactobacillus kefir | 85 | 76 |

Enzymatic approaches using alcohol dehydrogenases (e.g., Lactobacillus kefir) offer sustainable alternatives, though yields and ee values are slightly lower .

Chiral Pool Synthesis from Carbohydrate Derivatives

Leveraging chiral carbohydrates as starting materials ensures inherent stereochemical control. For instance, D-ribose derivatives are functionalized to install the pentanol backbone while preserving chirality. In a reported sequence (Search Result ), D-ribose is converted to a protected aldehyde intermediate, (2R,3S,4R)-2,3,4,5-tetrakis(benzyloxy)pentanal, via sequential benzylation and oxidative cleavage. Selective reduction of the aldehyde to the (2R) alcohol using sodium borohydride (NaBH4) yields the target compound in 82% yield .

This method capitalizes on the pre-existing stereocenters of carbohydrates, avoiding the need for external chiral catalysts. However, multi-step protection/deprotection sequences (e.g., acetonide formation, benzylation) increase synthetic complexity.

Resolution of Racemic Mixtures via Diastereomeric Salt Formation

For racemic mixtures of 4-(benzyloxy)-2-pentanol, chiral resolution using tartaric acid derivatives enables isolation of the (2R,4R) enantiomer. Formation of diastereomeric salts with (R,R)-di-p-toluoyl tartaric acid in ethanol achieves 98% diastereomeric excess (de), followed by recrystallization to >99% ee . While effective, this method suffers from lower overall yields (45–50%) due to fractional crystallization losses.

Continuous Flow Synthesis for Scalable Production

Recent advances in flow chemistry (Search Result ) enable scalable production of intermediates. A two-step continuous process involves:

-

Mizoroki–Heck Coupling : Synthesis of 4-(benzyloxy)-3-buten-2-one in a stainless steel capillary reactor (120°C, 10 min residence time).

-

Hydrogenation : Fixed-bed reactor with Raney nickel catalyzes selective double bond reduction to yield 4-(benzyloxy)-2-pentanone, subsequently reduced to the alcohol .

This approach achieves 70% overall yield with 99% purity, demonstrating industrial viability.

Q & A

Q. What are the key stereochemical considerations in synthesizing (2R,4R)-4-(benzyloxy)-2-pentanol?

The stereoselective synthesis of this compound requires precise control over the configuration at the 2R and 4R positions. Benzyl ether protection is commonly used to stabilize hydroxyl groups during chiral center formation. For example, in the synthesis of related benzyloxy intermediates, Mitsunobu reactions or Sharpless epoxidation may be employed to set stereochemistry, followed by reduction or nucleophilic substitution . Enantiomeric excess (ee) should be validated via chiral HPLC or NMR using chiral shift reagents .

Q. How can researchers optimize purification of this compound from diastereomeric byproducts?

Column chromatography with gradient elution (e.g., hexane/ethyl acetate) is effective for separating diastereomers. Advanced techniques like centrifugal partition chromatography (CPC) may improve resolution for closely related stereoisomers. Post-purification analysis via -NMR (e.g., coupling constants in the 1.5–3.0 ppm range for axial-equatorial proton interactions) and polarimetry can confirm stereochemical purity .

Q. What spectroscopic methods are critical for characterizing this compound?

- and NMR : Identify benzyloxy protons (δ ~4.5–5.0 ppm, AB quartet) and pentanol backbone signals (δ ~3.5–4.0 ppm for CH-O).

- IR Spectroscopy : Confirm hydroxyl (broad peak ~3400 cm) and ether (C-O stretch ~1100 cm) groups.

- Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+Na] at m/z 264.1362 for CHONa) .

Advanced Research Questions

Q. How do reaction solvents influence the stereochemical outcome in benzyloxy-pentanol synthesis?

Polar aprotic solvents (e.g., DMF, THF) favor SN2 mechanisms, preserving stereochemistry, while protic solvents (e.g., ethanol) may lead to racemization. For example, in the synthesis of O-benzyl derivatives, THF provided higher ee (>95%) compared to ethanol (ee ~70%) due to reduced nucleophilic interference . Kinetic studies using -NMR or in-situ IR can monitor reaction progress and stereochemical drift .

Q. What strategies resolve contradictions in reported yields for benzyloxy-pentanol derivatives?

Discrepancies in yields (e.g., 50–85%) often arise from variations in catalyst loading, temperature, or workup protocols. Systematic optimization via Design of Experiments (DoE) can identify critical factors. For instance, in palladium-catalyzed benzylation, reducing oxygen exposure improved yields from 60% to 82% . Parallel synthesis and high-throughput screening may accelerate process refinement .

Q. How can computational chemistry predict the biological activity of this compound derivatives?

Molecular docking (e.g., AutoDock Vina) and MD simulations can model interactions with target enzymes (e.g., antimicrobial targets like bacterial FabI). QSAR studies may correlate substituent effects (e.g., electron-withdrawing groups on the benzyl ring) with MIC values. For example, derivatives with nitro groups showed enhanced activity against S. aureus (MIC = 2 µg/mL) .

Q. What mechanistic insights explain the stability of benzyl ethers under acidic vs. basic conditions?

Benzyl ethers are stable in bases but cleave under acidic conditions (e.g., H/Pd-C or BCl). In the synthesis of this compound, catalytic hydrogenation (10% Pd/C, H) selectively removes the benzyl group without altering the pentanol backbone. Mechanistic studies using isotopic labeling () can track cleavage pathways .

Methodological Tables

Table 1. Common Synthetic Routes for this compound Derivatives

| Method | Key Steps | Yield (%) | Reference |

|---|---|---|---|

| Mitsunobu Reaction | Diethyl azodicarboxylate (DEAD), PPh | 78 | |

| Sharpless Epoxidation | Ti(OiPr), (+)-DET | 65 | |

| Catalytic Hydrogenation | 10% Pd/C, H (1 atm) | 85 |

Table 2. Spectral Data for Key Intermediates

| Compound | -NMR (δ, ppm) | HRMS (m/z) |

|---|---|---|

| This compound | 4.55 (d, J=12 Hz, CHPh) | 264.1362 |

| Benzyl-protected intermediate | 3.85 (m, CH-O) | 356.1980 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.